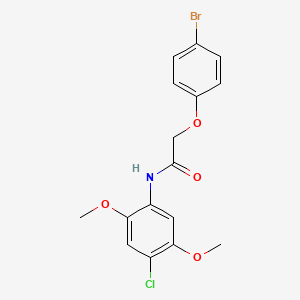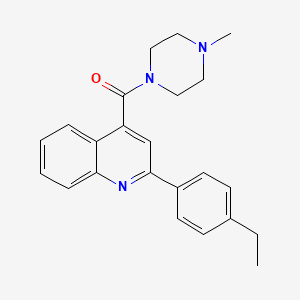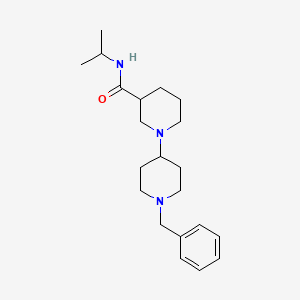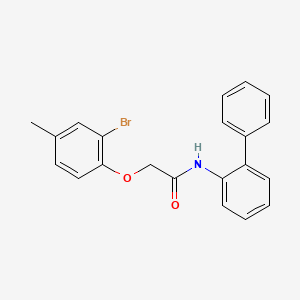![molecular formula C17H19N5O3 B6105119 [7-(3-Hydroxyphenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone](/img/structure/B6105119.png)
[7-(3-Hydroxyphenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Hydroxyphenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazolopyrimidine core with a hydroxyphenyl group and a morpholinylmethanone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxyphenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide under acidic conditions.
Introduction of the hydroxyphenyl group: This step involves the coupling of the triazolopyrimidine core with a hydroxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the morpholinylmethanone moiety: The final step involves the reaction of the intermediate compound with morpholine and a suitable carbonyl source, such as phosgene or a chloroformate ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for the key coupling steps.
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxyphenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazolopyrimidine core can be reduced under hydrogenation conditions.
Substitution: The morpholinylmethanone moiety can be substituted with other amines or alcohols under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted morpholinylmethanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, 7-(3-Hydroxyphenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxyphenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the triazolopyrimidine core can engage in π-π stacking interactions with aromatic residues. The morpholinylmethanone moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Hydroxyphenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone
- 7-(3-Hydroxyphenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone
Uniqueness
The uniqueness of 7-(3-Hydroxyphenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinylmethanone moiety, in particular, enhances its solubility and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
[7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-14(16(24)21-5-7-25-8-6-21)15(12-3-2-4-13(23)9-12)22-17(20-11)18-10-19-22/h2-4,9-10,15,23H,5-8H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIKEBVSPFDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-2-mercapto-6-methyl-3-(1H-pyrazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105039.png)
![methyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6105041.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[(2,4-difluorophenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6105049.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6105055.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B6105061.png)

![N-(2-{2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B6105081.png)
![ETHYL 5-ACETYL-4-METHYL-2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B6105091.png)
![1-(2-{3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6105094.png)


![2-{1-(2-methylbenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105134.png)

![1-methyl-5-(1-methyl-3-phenylpyrazol-4-yl)-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole](/img/structure/B6105141.png)
